molecular formula C11H19N5 B1418847 N4,N4-dimethyl-N6-(piperidin-4-yl)pyrimidine-4,6-diamine CAS No. 1185542-84-0

N4,N4-dimethyl-N6-(piperidin-4-yl)pyrimidine-4,6-diamine

Cat. No.: B1418847
CAS No.: 1185542-84-0
M. Wt: 221.3 g/mol
InChI Key: KWCZDBXYRXFNJT-UHFFFAOYSA-N
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Description

N4,N4-dimethyl-N6-(piperidin-4-yl)pyrimidine-4,6-diamine: is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a piperidine ring attached to the pyrimidine core, with two methyl groups at the N4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4,N4-dimethyl-N6-(piperidin-4-yl)pyrimidine-4,6-diamine typically involves the reaction of pyrimidine derivatives with piperidine and methylating agents. One common method includes the following steps:

    Starting Material: Pyrimidine-4,6-diamine.

    Reaction with Piperidine: The pyrimidine-4,6-diamine is reacted with piperidine under controlled conditions to form the piperidin-4-yl derivative.

    Methylation: The resulting compound is then methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, to introduce the two methyl groups at the N4 position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N4,N4-dimethyl-N6-(piperidin-4-yl)pyrimidine-4,6-diamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine or piperidine rings are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, N4,N4-dimethyl-N6-(piperidin-4-yl)pyrimidine-4,6-diamine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of N4,N4-dimethyl-N6-(piperidin-4-yl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

    N4,N4-dimethyl-N6-(piperidin-4-yl)pyrimidine-4,6-diamine hydrochloride: A hydrochloride salt form of the compound with similar properties.

    N4-cyclopropyl-N6,N6-dimethyl-N4-(piperidin-4-yl)pyrimidine-4,6-diamine: A derivative with a cyclopropyl group instead of the dimethyl groups.

Uniqueness: this compound is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the piperidine moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-N,4-N-dimethyl-6-N-piperidin-4-ylpyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5/c1-16(2)11-7-10(13-8-14-11)15-9-3-5-12-6-4-9/h7-9,12H,3-6H2,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCZDBXYRXFNJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)NC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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